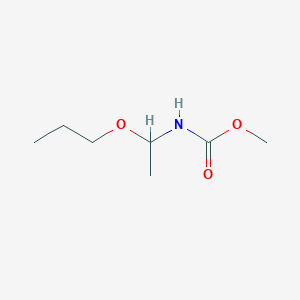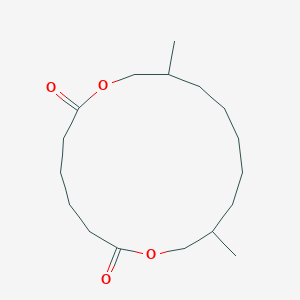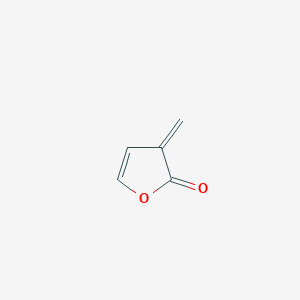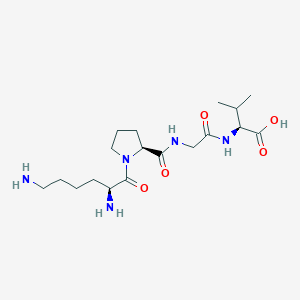![molecular formula C24H25NO2 B12568022 Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- CAS No. 543681-06-7](/img/structure/B12568022.png)
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetamide group, and two hydroxy groups attached to phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- typically involves the reaction of benzeneacetamide with appropriate reagents to introduce the hydroxy and phenylethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzeneacetamide derivatives.
Scientific Research Applications
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phenylethyl groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide: A simpler analog without the hydroxy and phenylethyl groups.
2-Hydroxybenzeneacetamide: Contains a hydroxy group but lacks the phenylethyl groups.
N,N-Bis(phenylethyl)acetamide: Lacks the hydroxy group but contains the phenylethyl groups.
Uniqueness
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is unique due to the presence of both hydroxy and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
543681-06-7 |
|---|---|
Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-N,N-bis[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C24H25NO2/c1-18(20-11-5-3-6-12-20)25(19(2)21-13-7-4-8-14-21)24(27)17-22-15-9-10-16-23(22)26/h3-16,18-19,26H,17H2,1-2H3/t18-,19-/m0/s1 |
InChI Key |
JIQWHISDIDOJIJ-OALUTQOASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)


![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)


![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)







